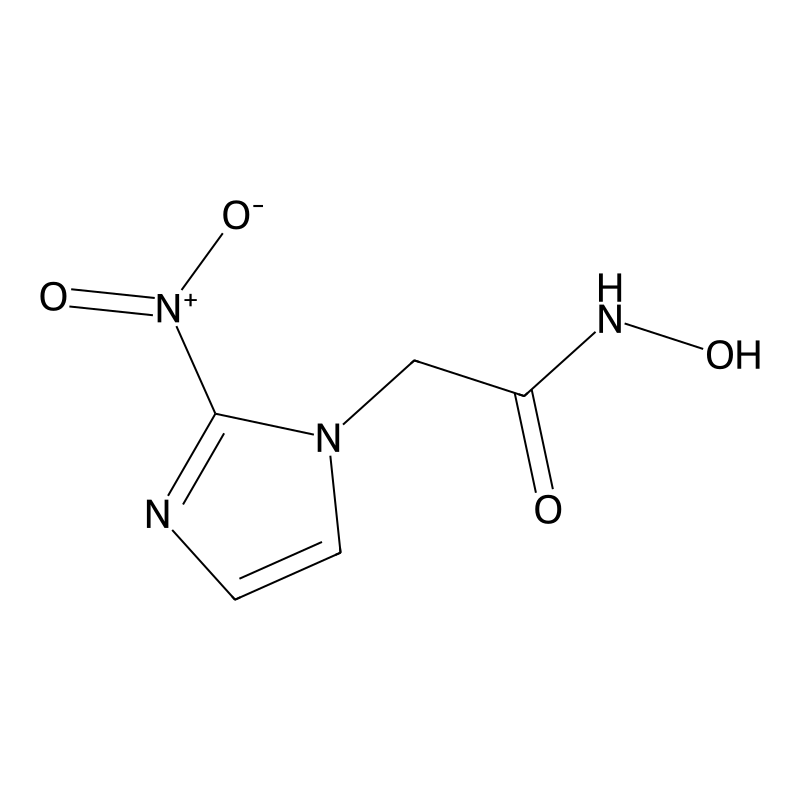

2-Nitroimidazole-1-acetohydroxamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Nitroimidazole-1-acetohydroxamic acid is a chemical compound with the molecular formula and a molecular weight of approximately 186.13 g/mol. It is notable for its unique structure, which includes a nitro group and an acetohydroxamic acid moiety attached to an imidazole ring. This compound is classified under the category of nitroimidazoles, which are known for their biological activities, particularly in the context of hypoxic conditions in tumors .

The chemical reactivity of 2-nitroimidazole-1-acetohydroxamic acid primarily involves its nitro group, which can undergo reduction to form amines or other derivatives. Additionally, the acetohydroxamic acid component can participate in reactions typical of hydroxamic acids, such as chelation with metal ions and formation of N-acyl derivatives. The compound can also be involved in nucleophilic substitution reactions due to the presence of the hydroxamic acid functional group .

2-Nitroimidazole-1-acetohydroxamic acid has been studied for its potential as a radiosensitizer, particularly in cancer therapy. It enhances the effectiveness of radiation therapy by sensitizing hypoxic tumor cells, which are often resistant to radiation due to low oxygen levels. The compound's ability to deplete intracellular glutathione levels has been linked to its radiosensitizing effects, making it a candidate for improving therapeutic outcomes in radiotherapy .

The synthesis of 2-nitroimidazole-1-acetohydroxamic acid typically involves several steps:

- Starting Material: The process often begins with 2-nitroimidazole or its derivatives.

- Acetylation: The introduction of the acetohydroxamic acid moiety can be achieved through acetylation reactions.

- Hydroxylamine Reaction: Hydroxylamine is reacted with an appropriate acylating agent to form the hydroxamic acid functional group.

- Purification: The final product is purified through crystallization or chromatography techniques .

The primary application of 2-nitroimidazole-1-acetohydroxamic acid lies in oncology, specifically as a radiosensitizer in cancer treatment. Its ability to enhance radiation therapy effectiveness makes it valuable in clinical settings where hypoxic tumors are present. Additionally, its unique chemical properties may allow for further exploration in drug development and medicinal chemistry .

Interaction studies have shown that 2-nitroimidazole-1-acetohydroxamic acid interacts with various biological systems, particularly involving redox reactions and metal ion chelation. These interactions can influence cellular pathways related to oxidative stress and apoptosis, which are critical in cancer biology. Research indicates that this compound can modulate intracellular levels of glutathione, thereby affecting cellular response to oxidative damage and therapeutic agents .

Several compounds share structural similarities with 2-nitroimidazole-1-acetohydroxamic acid, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Nitroimidazole | Contains a nitro group on imidazole | Known for broad-spectrum antimicrobial activity |

| Acetohydroxamic Acid | Hydroxamic acid functional group | Used as a metal chelator and in enzyme inhibition |

| 1-Hydroxy-2-nitroimidazole | Hydroxyl group on imidazole | Exhibits radiosensitizing properties |

| 2-Nitrobenzimidazole | Nitro group on benzimidazole | Potential applications in photodynamic therapy |

Uniqueness: What sets 2-nitroimidazole-1-acetohydroxamic acid apart from these compounds is its dual functionality as both a radiosensitizer and a hydroxamic acid derivative, allowing it to target hypoxic tumor environments effectively while also interacting with cellular redox states.

The nitro group reduction in 2-nitroimidazole-1-acetohydroxamic acid represents a fundamental mechanism underlying its hypoxia-selective activation properties [1] [2]. The compound demonstrates enhanced radiosensitizing ability compared to conventional nitroimidazoles, with enhancement ratios reaching 1.92 in vitro studies using EMT6 cells [3]. This superior performance stems from the unique structural modification where an acetohydroxamic acid moiety is conjugated to the 2-nitroimidazole skeleton [3].

The hypoxia-selective activation mechanism relies on the differential oxygen sensitivity of nitro group reduction [2]. Under normoxic conditions, molecular oxygen competes directly for the single electron of the initial reduced drug species, effectively preventing net reduction of the prodrug through a futile cycling process [2]. The superoxide radical byproduct generated during this oxygen-mediated electron scavenging is readily detoxified by superoxide dismutase, ensuring minimal toxicity to normal oxygenated tissues [2].

In hypoxic environments, the absence of molecular oxygen eliminates this competitive inhibition, allowing the reduction process to proceed unimpeded [2]. The compound exhibits significant glutathione depletion specifically under hypoxic conditions, with 2-nitroimidazole-1-acetohydroxamic acid identified as the most potent glutathione depletor among tested nitroimidazoles [4]. This hypoxia-specific glutathione depletion suggests that the nitro group in the 2-position is particularly responsible for reductive activation under oxygen-depleted conditions [4].

| Compound | Enhancement Ratio (in vitro) | Enhancement Ratio (in vivo) | Hypoxia Selectivity |

|---|---|---|---|

| 2-nitroimidazole-1-acetohydroxamic acid | 1.92 | 1.75 | High |

| Misonidazole | 1.58 | 1.57 | Moderate |

| 4-nitroimidazole acetohydroxamate | - | 1.35 | Low |

Enzymatic vs. Non-Enzymatic Reductive Activation Mechanisms

The reductive activation of 2-nitroimidazole-1-acetohydroxamic acid occurs through both enzymatic and non-enzymatic pathways, with distinct mechanistic characteristics for each route [5] [6] [7]. Enzymatic reduction primarily involves flavin-containing oxidoreductases that catalyze oxygen-sensitive one-electron or oxygen-insensitive two-electron transfers [2].

Enzymatic Reduction Mechanisms

Thioredoxin reductase represents a critical enzymatic pathway for nitroimidazole reduction, demonstrating nitroreductase activity with various nitroimidazoles including 2-nitroimidazole derivatives [5] [6]. The enzyme utilizes flavin adenine dinucleotide and flavin mononucleotide cofactors to facilitate electron transfer from nicotinamide adenine dinucleotide phosphate to the nitroimidazole substrate [6]. Kinetic studies reveal that azomycin, a 2-nitroimidazole, is readily reduced at a rate of 63 nanomoles per minute per milligram of enzyme at concentrations of 100 micromolar [5].

Cytochrome P450 reductase constitutes another major enzymatic pathway, particularly significant in mammalian cells [7]. Overexpression studies demonstrate that an 80-fold increase in cytochrome P450 reductase activity results in a 5-7 fold enhancement in 2-nitroimidazole binding rates [7]. The enzyme kinetics suggest a process less than first-order, possibly following half-order kinetics, indicating that tissue capacity for nitroimidazole binding should be proportional to the square root of intracellular cytochrome P450 reductase levels [7].

Ferredoxin-mediated electron transport represents a crucial reduction pathway in microaerophilic organisms [8]. Metronidazole reduction occurs via ferredoxin-mediated electron transport, with reduced ferredoxin levels directly correlating with drug resistance [8]. Nuclear run-on assays demonstrate that ferredoxin gene transcription is reduced 40-65% in resistant strains, establishing the enzymatic pathway's importance in nitroimidazole activation [8].

Non-Enzymatic Reduction Mechanisms

Non-enzymatic reduction occurs through direct electron transfer processes that do not require specific enzyme catalysis [9] [10]. These mechanisms typically involve interaction with reducing agents or electron donors present in the cellular environment. The reduction potentials of nitroimidazoles indicate that 4-nitroimidazole exhibits a reduction potential of -1.3 volts, while 2-nitroimidazole demonstrates a less negative reduction potential of -1.0 volts [1].

The stability of radical anion intermediates plays a crucial role in non-enzymatic reduction pathways [10]. Solvent effects significantly influence the stabilization of these intermediates, with dielectric constant variations enabling tuning ranges of 1.24 electron volts for radical anion stability [10]. Progressive stabilization by solvent molecules increases the vertical detachment energy, with each water molecule in the first solvation shell contributing approximately 0.2 electron volts to radical anion stabilization [10].

| Reduction Pathway | Enzyme System | Electron Source | Oxygen Sensitivity | Reduction Rate |

|---|---|---|---|---|

| Thioredoxin reductase | Flavoenzyme | NADPH | Moderate | 63 nmol/min/mg |

| Cytochrome P450 reductase | Flavoprotein | NADPH | High | Variable |

| Ferredoxin | Iron-sulfur protein | Pyruvate | High | Strain-dependent |

| Non-enzymatic | Chemical | Various | Variable | Condition-dependent |

Intermediates and Byproducts in Bioreductive Metabolism

The bioreductive metabolism of 2-nitroimidazole-1-acetohydroxamic acid proceeds through a series of well-characterized intermediates and byproducts that collectively determine the compound's biological activity [11] [12] [13] [14]. The reduction pathway involves multiple electron transfer steps, each generating distinct chemical species with varying stability and reactivity profiles.

Primary Reduction Intermediates

The initial reduction step generates a nitro radical anion through single-electron transfer, representing the first stable intermediate in the reduction cascade [15] [16]. This radical anion species exhibits limited stability in aqueous environments, with a typical pKa ranging from 5.7 to 6.1 for nitroimidazoles [9]. The formation of this intermediate is reversible under aerobic conditions due to oxygen-mediated back-oxidation, contributing to the futile cycling phenomenon [2].

Subsequent reduction leads to the formation of nitroso derivatives through additional electron transfer processes [13] [14]. The nitroso intermediate represents a critical species in the bioactivation pathway, as it possesses enhanced reactivity toward cellular nucleophiles . Studies using high-performance liquid chromatography have identified multiple nitroso-containing products following electrolytic reduction of related nitroimidazoles [11].

The hydroxylamine derivative constitutes the next major intermediate in the reduction sequence [11] [12] [13]. For 2-nitroimidazoles, a four-electron stoichiometry consistently produces the hydroxylamine derivative with greater than 80% yield under acidic conditions [12]. However, this intermediate demonstrates significant instability, particularly at physiological pH, where nuclear magnetic resonance spectroscopy reveals the absence of aromatic proton signals, suggesting extensive structural rearrangement [12].

Terminal Reduction Products

Complete reduction of the nitro group proceeds through a six-electron transfer process, ultimately yielding amino derivatives as terminal products [14]. These amino-containing compounds represent the final stable products of the reductive pathway and generally exhibit minimal biological activity compared to their partially reduced precursors [13]. The formation of amino derivatives occurs through oxygen-insensitive two-electron steps, making this pathway competitive with the bioactivation route under normoxic conditions [13].

Ring fragmentation products constitute another major class of terminal metabolites [13]. Electrolytic reduction studies have identified at least twelve distinct fragmentation products, including ethanolamine, N-acetylglycine, glycine, and acetate [13]. These products arise from cleavage between carbons 2 and 4 of the imidazole ring, indicating extensive structural degradation following complete reduction [13].

Reactive Byproducts and Cellular Interactions

The acetohydroxamic acid moiety of 2-nitroimidazole-1-acetohydroxamic acid introduces additional complexity to the metabolic profile through its metal chelation properties [18]. Hydroxamic acids demonstrate strong chelating capability for iron(III) and zinc(II) ions, potentially influencing metalloenzyme function during reduction [18]. This chelation capacity may contribute to the enhanced biological activity observed with acetohydroxamic acid-conjugated nitroimidazoles [3].

Protein adduct formation represents a significant pathway for reactive intermediates [5]. Metronidazole metabolites form covalent adducts with several proteins associated with thioredoxin-mediated redox regulation, including thioredoxin reductase itself, ribonucleotide reductase, and thioredoxin peroxidase [5]. The formation of these adducts leads to substantial decreases in thioredoxin reductase activity and depletion of intracellular non-protein thiol levels [5].

| Intermediate Type | Electron Equivalents | Stability | Primary Fate | Biological Activity |

|---|---|---|---|---|

| Nitro radical anion | 1 | Low | Back-oxidation/further reduction | High |

| Nitroso derivative | 2 | Moderate | Protein binding/further reduction | High |

| Hydroxylamine | 4 | pH-dependent | Rearrangement/reduction | Moderate |

| Amino derivative | 6 | High | Excretion | Low |

| Ring fragments | Variable | High | Excretion | Minimal |

The radiosensitizing activity of 2-nitroimidazole-1-acetohydroxamic acid operates through multiple interconnected molecular mechanisms that collectively enhance radiation-induced DNA damage in oxygen-deficient tumor cells [1] [3].

Electron Affinity and Bioreductive Activation

The compound exhibits high electron affinity, with reduction potentials ranging from -243 to -398 millivolts for 2-nitroimidazole derivatives [4]. This elevated electron affinity facilitates the initial one-electron reduction by cellular nitroreductases under hypoxic conditions [3]. The bioreductive activation process is oxygen-reversible, ensuring selective activation within hypoxic tumor regions while remaining inactive in well-oxygenated normal tissues [5].

Oxygen Mimetic Mechanism

Once reduced, the compound functions as an oxygen mimetic agent, competing with cellular thiols for DNA radicals generated by ionizing radiation [3]. The radical anion formed through bioreductive activation reacts with radiation-induced DNA radicals in a manner analogous to molecular oxygen, preventing the repair of DNA strand breaks and rendering the damage irreversible [6]. This oxygen-mimetic action is crucial for overcoming the radioresistance characteristic of hypoxic tumor cells [7].

Acetohydroxamic Acid Enhancement

The incorporation of the acetohydroxamic acid moiety into the 2-nitroimidazole structure provides a 1.2 to 1.4-fold improvement in radiosensitizing ability compared to the parent compound [1]. This enhancement is attributed to improved radical chemistry and increased water solubility through potassium salt formation, facilitating better pharmacokinetic properties and tissue distribution [2] [8].

DNA Radical Fixation

The compound prevents the repair of radiation-induced DNA damage through irreversible fixation of DNA radicals [1]. This mechanism involves competition with endogenous cellular thiols, which normally facilitate DNA repair processes. The enhanced electron affinity of 2-nitroimidazole-1-acetohydroxamic acid provides superior competition for DNA radicals compared to earlier radiosensitizers [3].

Comparative Efficacy Against EMT6 and Other Tumor Models

Comprehensive evaluation of 2-nitroimidazole-1-acetohydroxamic acid has been conducted using the EMT6 tumor model, demonstrating superior radiosensitizing efficacy compared to standard compounds [1] [2] [8].

Enhancement Ratio Data

| Compound | In Vitro Enhancement Ratio (1 mM) | In Vivo Enhancement Ratio (200 mg/kg) | Cell Line | Reference |

|---|---|---|---|---|

| KIH-802 (potassium salt) | 1.92 | 1.75 | EMT6 | [1] [8] |

| Free acid 801 | 1.68 | 1.50 | EMT6 | [1] [8] |

| KIH-852 (4-nitroimidazole analogue) | Not reported | 1.35 | EMT6 | [1] [8] |

| Misonidazole (MISO) | 1.58 | 1.57 | EMT6 | [1] [8] |

| Etanidazole (SR-2508) | 1.72 | Not reported | EMT6/KU | [2] |

| KIN-804 (methyl derivative) | 2.00 | Not reported | EMT6/KU | [2] |

| KIN-831 | 1.75 | Not reported | EMT6/KU | [2] |

Superior In Vitro Performance

In vitro studies using EMT6 cells at 1 millimolar concentration demonstrate that KIH-802 achieves an enhancement ratio of 1.92, representing a 21.5% improvement over misonidazole (enhancement ratio 1.58) [1] [8]. The free acid form (801) also shows superior performance with an enhancement ratio of 1.68, indicating that the acetohydroxamic acid moiety contributes significantly to radiosensitizing efficacy regardless of salt formation [1].

Enhanced In Vivo Efficacy

In vivo testing at 200 milligrams per kilogram demonstrates KIH-802 enhancement ratio of 1.75 compared to misonidazole's 1.57, representing an 11.5% improvement [1] [8]. This enhanced efficacy is particularly significant given the reduced toxicity profile, suggesting an improved therapeutic index compared to first-generation radiosensitizers [2].

Comparative Studies with Advanced Derivatives

Later generation compounds including KIN-804 and KIN-831 have been developed with the goal of further improving the therapeutic index [2]. KIN-804 demonstrates the highest in vitro enhancement ratio of 2.00, while maintaining lower toxicity than both KIH-802 and misonidazole [2]. These compounds represent continued optimization of the acetohydroxamic acid approach to radiosensitizer development.

Synergy with Ionizing Radiation and Chemotherapeutic Agents

Research demonstrates significant potential for 2-nitroimidazole-1-acetohydroxamic acid to function synergistically with both ionizing radiation and various chemotherapeutic agents, enhancing overall therapeutic efficacy [7] [11] [12].

Radiation Therapy Combinations

The primary mechanism of synergy with ionizing radiation involves the oxygen-mimetic properties of the reduced compound [6]. Clinical investigations have shown that nitroimidazole radiosensitizers can be effectively combined with hyperfractionated accelerated radiotherapy regimens [7]. The DAHANCA 28 trial demonstrated that combination therapy using hyperfractionated accelerated radiotherapy with concomitant cisplatin and nimorazole (HART-CN) proved feasible and yielded favorable tumor control in head and neck cancer patients [7].

Stereotactic Ablative Radiotherapy Enhancement

Theoretical modeling studies indicate that the addition of hypoxic cell radiosensitizers to stereotactic ablative radiotherapy (SABR) regimens could dramatically improve therapeutic outcomes [13]. Enhancement ratios of 2.5 for hypoxic cells would allow achievement of equivalent tumor cell kill (6-8.2 logs) using 20 Gray in a single fraction compared to 60 Gray delivered in three fractions without sensitizer [13]. This approach could enable treatment of tumors in previously inaccessible locations due to normal tissue constraints [13].

Chemotherapy Synergy Mechanisms

Nitroimidazole compounds demonstrate enhanced chemosensitizing ability when combined with various chemotherapeutic agents [11]. Studies with melphalan, cyclophosphamide, and nitrosourea compounds show that nitroimidazoles can increase chemotherapy-induced cell kill through hypoxia-mediated mechanisms [11]. The combination of misonidazole with melphalan achieved approximately 1.3-fold enhancement, while combination protocols incorporating vasoactive agents achieved up to 3-fold enhancement compared to chemotherapy alone [11].

Cisplatin Combination Studies

Specific investigations with cisplatin demonstrate that nitroimidazole radiosensitizers can enhance platinum-based therapy effectiveness [7] [14] [12]. The combination shows particular promise in treating hypoxic tumor regions where cisplatin alone demonstrates reduced efficacy [15] [12]. Trimodality treatment protocols incorporating hyperthermia, cisplatin, and radiation with nitroimidazole sensitizers show synergistic interactions across multiple human tumor cell lines [12].

Mechanistic Basis for Synergy

The synergistic effects observed with combination therapies result from multiple complementary mechanisms [5]. Hypoxic cells demonstrate preferential susceptibility to nitroimidazole treatment through compromised DNA replication, slowed cell cycle progression, and induction of replication stress [5]. These effects complement the DNA damage mechanisms of both radiation and chemotherapy, leading to enhanced overall cytotoxicity in the hypoxic tumor compartment that is typically resistant to standard therapies [7] [5].